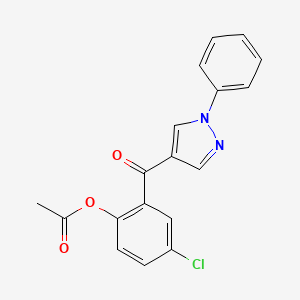
4-Chloro-2-(1-phenyl-1H-pyrazole-4-carbonyl)phenyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-2-(1-phenyl-1H-pyrazole-4-carbonyl)phenyl acetate is a complex organic compound that belongs to the class of pyrazole derivatives Pyrazoles are known for their versatile applications in medicinal chemistry, organic synthesis, and material science
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(1-phenyl-1H-pyrazole-4-carbonyl)phenyl acetate typically involves multi-step organic reactions One common method includes the cyclization of 1-phenyl-1H-pyrazole-4-carbaldehyde with appropriate reagents to form the pyrazole coreThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate purification techniques such as crystallization and chromatography to achieve the desired product quality .
Analyse Chemischer Reaktionen
Types of Reactions
4-Chloro-2-(1-phenyl-1H-pyrazole-4-carbonyl)phenyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives with altered functional groups.
Substitution: The chloro group can be substituted with other nucleophiles to form new compounds
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions often involve specific solvents, temperatures, and catalysts to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
4-Chloro-2-(1-phenyl-1H-pyrazole-4-carbonyl)phenyl acetate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is utilized in the development of agrochemicals and other industrial products
Wirkmechanismus
The mechanism of action of 4-Chloro-2-(1-phenyl-1H-pyrazole-4-carbonyl)phenyl acetate involves its interaction with specific molecular targets. The pyrazole core can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as enzyme inhibition or activation of signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other pyrazole derivatives such as:
- 1-Phenyl-1H-pyrazole-4-carboxylic acid
- 3,5-Dimethyl-1-phenyl-1H-pyrazole
- 4-Chloro-1-phenyl-1H-pyrazole .
Uniqueness
What sets 4-Chloro-2-(1-phenyl-1H-pyrazole-4-carbonyl)phenyl acetate apart is its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the chloro and acetate groups enhances its reactivity and potential for diverse applications .
Eigenschaften
CAS-Nummer |
61466-59-9 |
|---|---|
Molekularformel |
C18H13ClN2O3 |
Molekulargewicht |
340.8 g/mol |
IUPAC-Name |
[4-chloro-2-(1-phenylpyrazole-4-carbonyl)phenyl] acetate |
InChI |
InChI=1S/C18H13ClN2O3/c1-12(22)24-17-8-7-14(19)9-16(17)18(23)13-10-20-21(11-13)15-5-3-2-4-6-15/h2-11H,1H3 |
InChI-Schlüssel |
DUZDAGJNNBDVIL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OC1=C(C=C(C=C1)Cl)C(=O)C2=CN(N=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


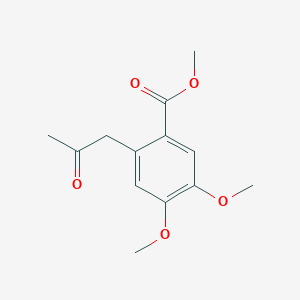
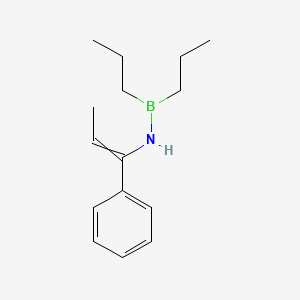
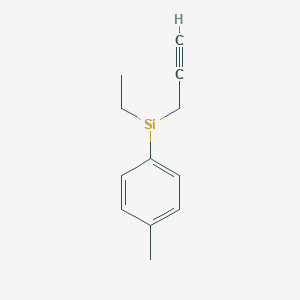
![1-{[(4,5-Dihydro-1H-imidazol-2-yl)sulfanyl]methyl}-3-methylpiperidine](/img/structure/B14588140.png)
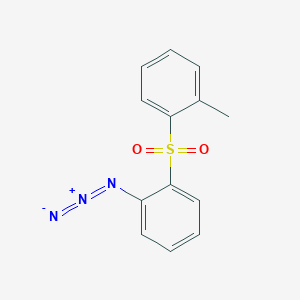
![(3,6,6-Trimethylbicyclo[3.1.1]heptan-2-yl)methanol](/img/structure/B14588153.png)
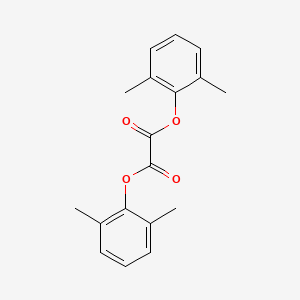
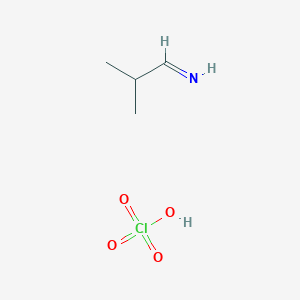
![Piperidine, 1-[[3-methylene-2-(1-piperidinyl)-1-cyclohexen-1-yl]methyl]-](/img/structure/B14588165.png)
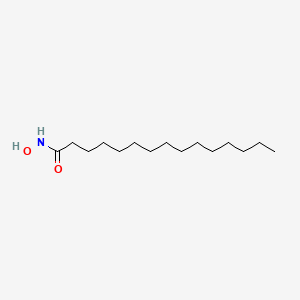
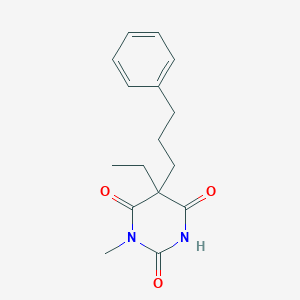
![2-{[2-Methyl-5-(propan-2-yl)cyclopentyl]methyl}cyclopent-2-en-1-one](/img/structure/B14588189.png)
![3-(2-Methylphenyl)-2-{[(pyridin-2-yl)sulfanyl]methyl}quinazolin-4(3H)-one](/img/structure/B14588215.png)
![Ethyl methyl [hydroxy(phenyl)methyl]phosphonate](/img/structure/B14588216.png)
